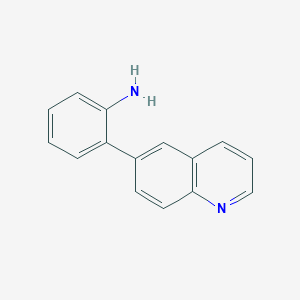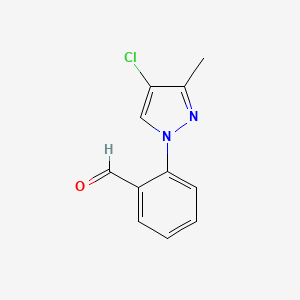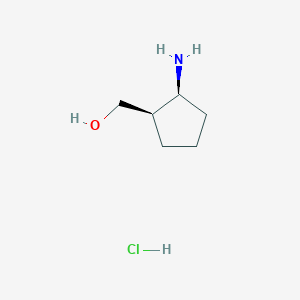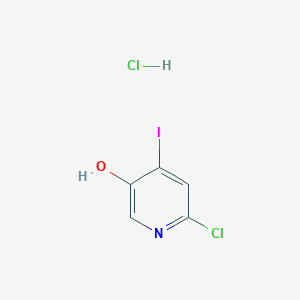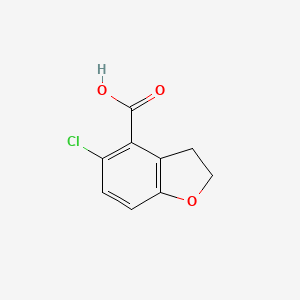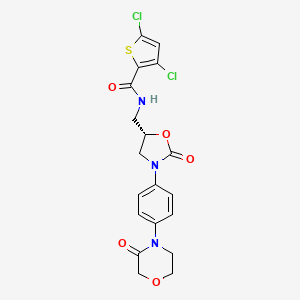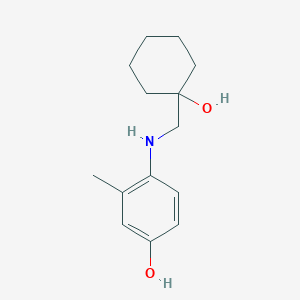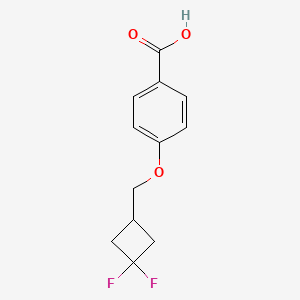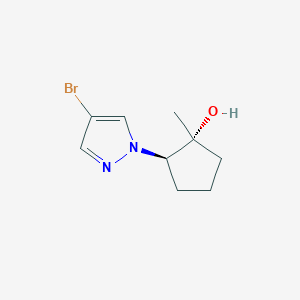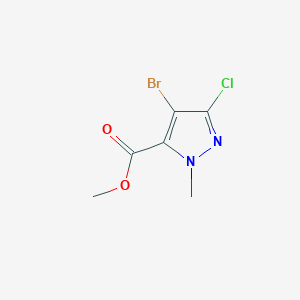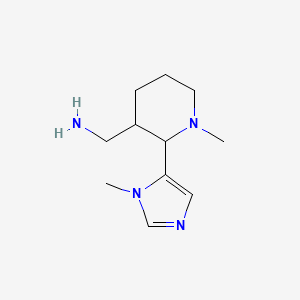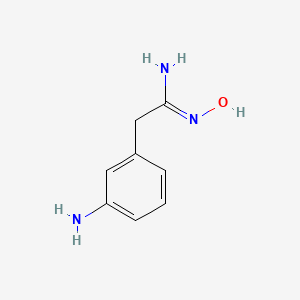
2-(3-Aminophenyl)-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminophenyl)-N’-hydroxyethanimidamide is an organic compound that features an aminophenyl group and a hydroxyethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3-aminophenylamine with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of ethanol as a solvent and reflux conditions to facilitate the reaction . The reaction may also involve the use of catalysts to improve yield and reaction efficiency.
Industrial Production Methods
Industrial production of 2-(3-Aminophenyl)-N’-hydroxyethanimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3-Aminophenyl)-N’-hydroxyethanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Aminophenyl)-N’-hydroxyethanimidamide include:
N-salicylidene-m-phenylenediamine: A Schiff base with similar structural features.
2-(3-Aminophenyl)benzothiazole: A compound with an aminophenyl group and a benzothiazole moiety.
Uniqueness
What sets 2-(3-Aminophenyl)-N’-hydroxyethanimidamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(3-aminophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H11N3O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) |
InChI Key |
FJNPQQBHVLMBNS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N)C/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


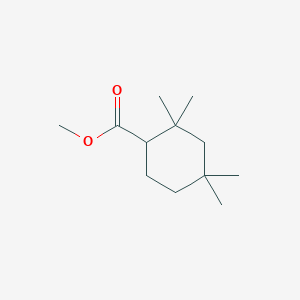
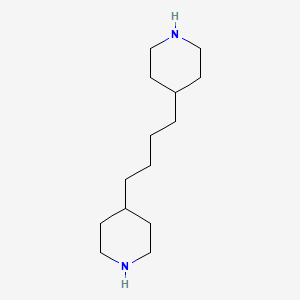
![4-(2-Oxopropoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15279354.png)
